molecular formula C19H28N2O5 B3328069 Z-Val-ile-OH CAS No. 41486-97-9

Z-Val-ile-OH

Cat. No. B3328069
CAS RN: 41486-97-9
M. Wt: 364.4 g/mol
InChI Key: WRWKLZMOFAMVPZ-BPUTZDHNSA-N
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Description

Z-Val-ile-OH, also known as N-benzoxycarbonyl-L-valyl-L-isoleucine, is a chemical compound used in scientific research . It has diverse applications ranging from drug discovery to peptide synthesis.


Synthesis Analysis

The synthesis of Z-Val-ile-OH involves a multi-step reaction. The reaction conditions involve the use of N-(Benzyloxycarbonyl)-L-valine 1H-benzotriazol-1-yl ester with 4-methyl-morpholine; benzotriazol-1-ol; O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate in N,N-dimethyl-formamide at 20 degrees Celsius for 0.333333 hours. This is followed by a reaction with L-isoleucine with barium (II) iodide; triethylamine in N,N-dimethyl-formamide at 20 degrees Celsius for 1 hour .


Molecular Structure Analysis

The molecular formula of Z-Val-ile-OH is C19H28N2O5 . The molecular weight is 364.44 g/mol . The structure of Z-Val-ile-OH includes a benzyl group attached to the nitrogen atom of the valine residue .


Physical And Chemical Properties Analysis

Z-Val-ile-OH is a white powder . It has a melting point of 161 - 163 degrees Celsius . The compound is stable at room temperature .

Scientific Research Applications

Role in Energy Homeostasis and Nutrition Metabolism

Z-Val-Ile-OH, as a branched chain amino acid (BCAA) derivative, plays a critical role in the regulation of energy homeostasis and nutrition metabolism . BCAAs, including leucine, isoleucine, and valine, are not only substrates for the synthesis of nitrogenous compounds, but they also serve as signaling molecules regulating the metabolism of glucose, lipid, and protein synthesis .

Impact on Gut Health

BCAAs have been found to have a significant impact on gut health . As a BCAA derivative, Z-Val-Ile-OH could potentially have similar effects, contributing to the maintenance and improvement of gut health.

Influence on Immunity

BCAAs, and by extension Z-Val-Ile-OH, play a crucial role in immunity . They contribute to the regulation of the immune response, potentially influencing the body’s ability to fight off diseases.

Potential Biomarker for Diseases

BCAAs and their derivatives have been identified as potential biomarkers for diseases such as insulin resistance, type 2 diabetes mellitus, cancer, and cardiovascular diseases . These diseases are closely associated with the catabolism and balance of BCAAs .

Role in Supramolecular Helical Self-Assembly

Z-Val-Ile-OH, as a small peptide, could potentially participate in the supramolecular helical self-assembly . This process has several applications in nanobiotechnology, including the fabrication of various artificial nanomaterials .

Applications in Drug Delivery

The self-assembled structures formed by small peptides like Z-Val-Ile-OH have exciting applications in drug delivery . These structures can be used to deliver drugs to specific parts of the body, improving the effectiveness of treatments .

Use in Nanomaterial Fabrication

The self-assembly of small peptides, including Z-Val-Ile-OH, can be used for the fabrication of nanomaterials . These nanomaterials have a wide range of applications, from electronics to medicine .

Potential Use in Tissue Engineering

The self-assembled structures formed by small peptides like Z-Val-Ile-OH could potentially be used in tissue engineering . These structures can provide a scaffold for the growth of new tissues, aiding in the repair and regeneration of damaged tissues .

Mechanism of Action

Target of Action

Z-Val-Ile-OH is a biochemical compound used in proteomics research The specific primary targets of Z-Val-Ile-OH are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body. The exact nature of these interactions and the resulting changes are currently unknown and would require further investigation.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in protein levels, which could potentially affect various cellular processes.

Result of Action

Given its use in proteomics research , it’s plausible that it may affect protein levels in cells, which could in turn influence various cellular processes

Future Directions

Z-Val-ile-OH has potential applications in various fields such as drug discovery and peptide synthesis. Future research could focus on improving the efficiency of its production, characterizing possible peptide receptors, improving its bioavailability, and exploring new applications based on emerging bioactivities .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-13(4)16(18(23)24)20-17(22)15(12(2)3)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKLZMOFAMVPZ-BPUTZDHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-ile-OH

CAS RN

41486-97-9
Record name CARBOBENZYLOXY-L-VALYL-L-ISOLEUCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.